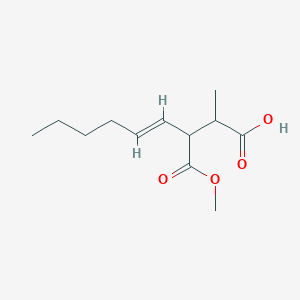

Methyl piliformate

Description

Propriétés

IUPAC Name |

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-5-6-7-8-10(12(15)16-3)9(2)11(13)14/h7-10H,4-6H2,1-3H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXTXZWCWQONTK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl Formate via Fischer Esterification of Methanol and Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl formate (HCOOCH₃) is a versatile C1 building block with significant applications in the chemical and pharmaceutical industries. Its synthesis through the Fischer esterification of methanol and formic acid represents a fundamental and established method. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, experimental protocols for both batch and reactive distillation processes, and key quantitative data. The document is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and process development.

Introduction

Methyl formate is a key intermediate in C1 chemistry, utilized in the production of various downstream chemicals such as formic acid, dimethylformamide, and as a solvent and fumigant. While several industrial routes to methyl formate exist, including the carbonylation of methanol, direct esterification of methanol with formic acid remains a widely studied and practiced method, particularly for smaller-scale operations and in academic research.

The reaction, a classic example of Fischer esterification, involves the acid-catalyzed reaction between methanol and formic acid to yield methyl formate and water.

HCOOH + CH₃OH ⇌ HCOOCH₃ + H₂O

The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as removing water or using an excess of one reactant, are often employed.

Reaction Mechanism: Fischer Esterification

The synthesis of methyl formate from methanol and formic acid proceeds via the Fischer esterification mechanism. This acid-catalyzed process involves several key steps, as illustrated in the diagram below. The initial step is the protonation of the carbonyl oxygen of formic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to form the ester.

Caption: Fischer Esterification Mechanism for Methyl Formate Synthesis.

Experimental Protocols

Batch Synthesis in a Laboratory Setting (General Procedure)

While specific quantitative data for a standard batch reaction was not available in the initial search, a general procedure based on the principles of Fischer esterification is provided below. Researchers should optimize the parameters based on their specific equipment and desired outcomes.

Materials:

-

Methanol (reagent grade)

-

Formic acid (88% or higher)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine methanol and formic acid. A common molar ratio is to use an excess of methanol to drive the equilibrium towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with water to remove excess methanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer (methyl formate) and dry it over an anhydrous drying agent like magnesium sulfate.

-

Purify the methyl formate by simple distillation, collecting the fraction boiling at approximately 32 °C.

Reactive Distillation for Enhanced Yield

Reactive distillation combines reaction and separation in a single unit, which is particularly effective for equilibrium-limited reactions like esterification. By continuously removing the low-boiling product (methyl formate, b.p. 32 °C) from the reaction zone, the equilibrium is shifted towards product formation, leading to higher conversions.

Experimental Setup: A typical laboratory setup for reactive distillation includes a distillation kettle (reactor), a packed distillation column, a condenser, a reflux distributor, and collection vessels.

Procedure (based on a cited study):

-

Charge the distillation kettle with 400 mL of methanol and 350 mL of formic acid.

-

Heat the mixture and operate under total reflux for approximately 30 minutes to establish equilibrium within the column.

-

Adjust the reflux ratio to a high value (e.g., 10) to ensure high purity of the overhead product.

-

Continuously collect the methyl formate product from the top of the column.

-

Monitor the reaction progress by taking samples from the product stream and analyzing them using gas chromatography.

-

The reaction is considered complete after approximately 3 hours, or when the production of methyl formate ceases.

Quantitative Data

The following tables summarize quantitative data from a reactive distillation experiment for the synthesis of methyl formate.

Table 1: Reactant and Operational Parameters for Reactive Distillation

| Parameter | Value | Reference |

| Methanol Volume | 400 mL | |

| Formic Acid Volume | 350 mL | |

| Molar Ratio (Methanol:Formic Acid) | ~1:1 | |

| Initial Reflux Time | 30 min | |

| Reflux Ratio | 10 | |

| Total Reaction Time | ~3 hours |

Table 2: Performance Metrics for Reactive Distillation Synthesis

| Metric | Value | Reference |

| Purity of Methyl Formate (top product) | > 95% | |

| Conversion of Formic Acid | 78.7% - 91.5% | |

| Activation Energy (Ea) | 27.1 kJ/mol | |

| Pre-exponential Factor (A) | 4.51 x 10⁻⁴ m³/(s·mol) |

Analytical Methods for Product Quantification

Accurate determination of the concentration of methyl formate and the consumption of reactants is crucial for monitoring reaction kinetics and calculating yield. Gas chromatography (GC) is the most common analytical technique for this purpose.

Gas Chromatography (GC) Method:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column is typically used, such as a STABILWAX column (60 m x 0.32 mm i.d., 1.0 µm film thickness).

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 150 °C.

-

Detector Temperature: 200 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 190 °C.

-

Final hold: 2 minutes at 190 °C.

-

-

Injection Volume: 1 µL.

-

Quantification: An external or internal standard method can be used for quantification. For an external standard, a calibration curve is constructed by plotting the peak area of methyl formate standards against their known concentrations.

Caption: General Workflow for GC Analysis of Methyl Formate.

Conclusion

The synthesis of methyl formate from methanol and formic acid via Fischer esterification is a robust and well-understood reaction. This guide has provided a detailed overview of the reaction mechanism, practical experimental protocols for both batch and reactive distillation methods, and key quantitative data. The use of reactive distillation offers a significant advantage in achieving high product purity and conversion by overcoming equilibrium limitations. The provided analytical method using gas chromatography allows for accurate monitoring and quantification of the synthesis. This document serves as a valuable technical resource for scientists and researchers engaged in the synthesis and application of methyl formate.

A Comprehensive Technical Guide on the Thermodynamic Properties of the Gas-Phase Methyl Formate

This guide provides an in-depth analysis of the thermodynamic properties of methyl formate in its gaseous state. It is intended for researchers, scientists, and professionals in drug development and related fields who require precise thermodynamic data for modeling and experimental design. This document outlines key thermodynamic parameters, details the experimental methodologies for their determination, and presents a logical workflow for data acquisition and application.

Introduction to Methyl Formate

Methyl formate (HCOOCH₃) is the methyl ester of formic acid. It is a colorless liquid with an ethereal odor, low boiling point, and high vapor pressure. In the gas phase, its thermodynamic properties are of significant interest for various applications, including atmospheric chemistry, combustion studies, and as a reference molecule in computational chemistry. An accurate understanding of its heat capacity, enthalpy, entropy, and Gibbs free energy is crucial for predicting its behavior under different conditions.

Key Thermodynamic Properties of Gas-Phase Methyl Formate

The thermodynamic properties of methyl formate have been determined through a combination of experimental techniques and theoretical calculations. The following table summarizes the key quantitative data available in the literature.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH°gas | -356.5 ± 0.6 | kJ/mol |

| Standard Molar Entropy | S°gas | 290.45 | J/(mol·K) |

| Molar Heat Capacity (at constant pressure) | Cp | 60.25 (at 298.15 K) | J/(mol·K) |

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of gas-phase methyl formate relies on a combination of experimental techniques. These methods provide the foundational data for calculating key parameters like enthalpy of formation and entropy.

Calorimetry is a primary experimental technique used to measure the heat changes associated with chemical reactions or physical transitions. For determining the enthalpy of formation of methyl formate, combustion calorimetry is often employed.

-

Experimental Protocol for Combustion Calorimetry:

-

A precise amount of liquid methyl formate is placed in a sealed container (a bomb) with a known excess of oxygen.

-

The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter).

-

The sample is ignited, and the complete combustion of methyl formate to CO₂ and H₂O releases heat.

-

The temperature change of the water is meticulously measured to determine the heat of combustion.

-

The standard enthalpy of formation is then calculated using Hess's law, which involves the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Spectroscopic methods are essential for determining the molecular structure and vibrational frequencies of methyl formate. This information is crucial for calculating the entropy and heat capacity of the molecule in the gas phase using statistical mechanics.

-

Experimental Protocol for Spectroscopic Analysis:

-

A sample of gaseous methyl formate is introduced into the sample chamber of an infrared (IR) or Raman spectrometer.

-

The spectrometer irradiates the sample with electromagnetic radiation and measures the absorption or scattering of this radiation as a function of frequency.

-

The resulting spectrum reveals the vibrational modes of the molecule.

-

By analyzing the positions and intensities of the spectral bands, the fundamental vibrational frequencies can be determined.

-

These frequencies, along with the molecule's rotational constants (obtained from microwave spectroscopy), are then used as inputs for statistical mechanics calculations to determine thermodynamic functions such as entropy and heat capacity.

-

Logical Workflow for Thermodynamic Property Determination

The determination of a complete and accurate set of thermodynamic properties for a molecule like methyl formate involves a synergistic approach combining experimental measurements and theoretical calculations. The following diagram illustrates this logical workflow.

Conclusion

The thermodynamic properties of gas-phase methyl formate are well-characterized through a combination of precise experimental measurements and robust theoretical calculations. The data presented in this guide serves as a reliable reference for researchers and scientists. A thorough understanding of the experimental protocols and the logical workflow for data determination is essential for the critical evaluation and application of these thermodynamic parameters in scientific and industrial contexts.

An In-depth Technical Guide to Methyl Formate (CAS 107-31-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl formate (CAS 107-31-3), also known as methyl methanoate, is the methyl ester of formic acid and represents the simplest carboxylate ester.[1] It is a colorless, volatile liquid with a characteristic ethereal odor.[2] This versatile compound serves as a crucial C1 building block in chemical synthesis, a solvent in various applications, and has historical and niche uses as a fumigant and blowing agent.[3][4][5] This technical guide provides a comprehensive overview of methyl formate, including its physicochemical properties, synthesis and purification protocols, key chemical reactions, spectroscopic data for identification and characterization, and insights into its toxicological profile.

Physicochemical Properties

Methyl formate is a highly flammable, low-boiling point liquid. Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of Methyl Formate

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄O₂ | [1] |

| Molecular Weight | 60.05 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pleasant, ethereal | [2] |

| Melting Point | -100 °C | [1] |

| Boiling Point | 32 °C | [1] |

| Density | 0.974 g/mL at 20 °C | |

| Vapor Pressure | 476 mmHg at 20 °C | |

| Flash Point | -19 °C | |

| Autoignition Temperature | 449 °C | |

| Solubility in Water | 30 g/100 mL at 20 °C | |

| Refractive Index (n20/D) | 1.343 |

Table 2: Chemical Properties and Safety Information

| Property | Description | Reference(s) |

| Chemical Reactivity | Slowly hydrolyzes in water to form formic acid and methanol. Reacts violently with strong oxidants. | |

| Stability | Stable under normal conditions. | |

| Flammability | Extremely flammable. Vapors can form explosive mixtures with air. | |

| Incompatibilities | Strong oxidizing agents. | |

| Primary Hazards | Flammable liquid, harmful if inhaled or swallowed, causes eye irritation. | [6][7] |

Synthesis and Purification

Methyl formate can be synthesized through several routes, with the industrial-scale production primarily relying on the carbonylation of methanol.[5][8] For laboratory-scale synthesis, the esterification of formic acid with methanol is a common and accessible method.

Laboratory Synthesis: Esterification of Formic Acid and Methanol

Principle: This method involves the direct, acid-catalyzed reaction between formic acid and methanol to yield methyl formate and water. Formic acid is often potent enough to self-catalyze the reaction.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a distillation setup, combine anhydrous formic acid and anhydrous methanol in a 1:1 molar ratio.

-

Dehydration (Optional but Recommended): Add a strong desiccant, such as anhydrous calcium chloride, to the reaction mixture. This serves to shift the equilibrium towards the product side by removing water as it is formed.

-

Reaction: Gently heat the mixture to reflux. The low boiling point of methyl formate (32 °C) allows for its continuous removal from the reaction mixture by distillation, which further drives the reaction to completion.[9]

-

Collection: Collect the distillate, which will be crude methyl formate containing unreacted methanol and some water.

Purification

Experimental Protocol:

-

Washing: Transfer the collected distillate to a separatory funnel and wash it multiple times with a saturated sodium chloride solution to remove the majority of the methanol.[3]

-

Neutralization: Neutralize any remaining acidic impurities by washing with a dilute sodium carbonate solution until effervescence ceases.[3]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate or calcium chloride.

-

Fractional Distillation: Perform a final fractional distillation to obtain pure methyl formate. Collect the fraction boiling at 31-32 °C.

Chemical Reactions and Applications

Methyl formate is a valuable reagent in organic synthesis, primarily as a formylating agent.

N-Formylation of Amines

Methyl formate is an effective reagent for the N-formylation of both aliphatic and aromatic amines to produce formamides.[10] This reaction is often catalyzed by a base.

Experimental Protocol (Guanidine-Catalyzed):

-

Setup: In a suitable reaction vessel, dissolve the amine in a solvent.

-

Catalyst and Reagent Addition: Add a catalytic amount of a bicyclic guanidine catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD).[11] Add methyl formate, typically in excess.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure, and the resulting formamide can be purified by crystallization or chromatography.

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the identity and purity of methyl formate.

Table 3: Spectroscopic Data for Methyl Formate

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | Two singlet peaks with an integration ratio of 1:3. - δ ≈ 8.07 ppm (s, 1H, H-C=O) - δ ≈ 3.75 ppm (s, 3H, O-CH₃) | [6] |

| ¹³C NMR | Two distinct signals. - δ ≈ 161 ppm (C=O) - δ ≈ 51 ppm (O-CH₃) | [12] |

| Infrared (IR) | - Strong C=O stretching vibration at ~1735-1750 cm⁻¹ - C-O stretching vibrations at ~1180-1200 cm⁻¹ - C-H stretching vibrations around 2900 cm⁻¹ - Absence of a broad O-H band confirms purity from alcohol and carboxylic acid. | [13] |

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z = 60. - Prominent fragment ions at m/z = 31 ([OCH₃]⁺, base peak) and m/z = 29 ([CHO]⁺). | [14] |

Toxicology and Biological Effects

The toxicology of methyl formate is of interest, particularly in the context of occupational exposure and its use as a fumigant.

Mechanism of Airway Irritation

Studies in animal models suggest that the acute airway irritation caused by methyl formate is not solely due to the parent compound.[15] A significant portion of its irritant effect is attributed to its in vivo hydrolysis.

Signaling Pathway:

-

Absorption: Methyl formate is absorbed through the lungs and skin.[15]

-

Metabolism: In the body, it is hydrolyzed by carboxyesterases into formic acid and methanol.[15]

-

Irritation: Formic acid is a potent sensory irritant, and its formation is a key step in the observed toxicological effect.[15] The contribution of methanol to the sensory irritation is considered to be low.[15]

Conclusion

Methyl formate is a fundamental chemical with significant utility in both industrial and laboratory settings. Its well-defined physicochemical properties and reactivity make it a valuable tool for organic synthesis, particularly for formylation reactions. A thorough understanding of its synthesis, purification, and spectroscopic characteristics is essential for its effective and safe use. Furthermore, an awareness of its metabolic pathway and toxicological profile is crucial for professionals in drug development and occupational health, guiding safe handling practices and informing the development of safer alternatives where necessary. This guide provides a solid technical foundation for researchers and scientists working with this important C1 building block.

References

- 1. Methyl formate(107-31-3) 1H NMR [m.chemicalbook.com]

- 2. Methyl formate(107-31-3) 13C NMR spectrum [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. acs.org [acs.org]

- 6. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemos.de [chemos.de]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Acute airway irritation of methyl formate in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Liquid Methyl Formate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physical properties of liquid methyl formate (HCOOCH₃). It includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of key relationships to serve as an essential reference for laboratory and development applications.

Introduction

Methyl formate (also known as methyl methanoate) is the simplest carboxylate ester, derived from formic acid and methanol.[1] It is a colorless, volatile liquid with a characteristic ethereal odor.[1][2] Due to its high vapor pressure and low surface tension, it is utilized in various industrial applications, including as a solvent for quick-drying finishes, a blowing agent for polyurethane foams, an agricultural fumigant, and a precursor in the synthesis of other chemical compounds like formamide and dimethylformamide.[1][3] A thorough understanding of its physical properties is critical for its safe handling, application design, and process modeling.

Quantitative Physical Properties

The fundamental physical properties of liquid methyl formate are summarized below. Data has been aggregated from various chemical handbooks and databases to provide a reliable reference.

| Property | Value | Temperature (°C) | Pressure (atm) | Reference(s) |

| Molecular Formula | C₂H₄O₂ | N/A | N/A | [1][4] |

| Molar Mass | 60.05 g·mol⁻¹ | N/A | N/A | [2][5] |

| Boiling Point | 31.8 - 34 °C | N/A | 1 | [6][7] |

| Melting Point | -100 °C | N/A | 1 | [1] |

| Density | 0.974 - 0.98 g/cm³ | 20 | 1 | [1][7] |

| Viscosity | 0.325 mPa·s | 25 | 1 | [2] |

| Surface Tension | 25 mN/m | 20 | 1 | [6] |

| Vapor Pressure | 476 - 644 hPa | 20 | N/A | [1][4][8] |

| 9.47 psi | 20 | N/A | ||

| 32.91 psi | 55 | N/A | [9][10] | |

| Refractive Index (n₂₀/D) | 1.343 - 1.344 | 20 | N/A | [7][11] |

| Specific Heat Capacity (liquid) | 119.1 - 120.57 J/(mol·K) | 25 | 1 | [2][12] |

| Flash Point | -19 to -27 °F (-28 to -33 °C) | N/A | 1 | [2][3][13] |

| Solubility in Water | 30 g/100mL (30%) | 20 | 1 | [1][4] |

Methodologies for Experimental Determination

Accurate determination of physical properties is paramount. The following sections detail standard experimental protocols for measuring key liquid properties of methyl formate.

Density Measurement (Pycnometry)

Density is determined by precisely measuring the mass of a known volume of the liquid.[14]

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, thermometer, and a temperature-controlled water bath.

-

Protocol:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass (m₁) is accurately weighed.[15]

-

The pycnometer is filled with distilled water and placed in a thermostat bath at a specific temperature (e.g., 20°C) until thermal equilibrium is reached. The volume is adjusted precisely to the calibration mark.

-

The exterior is dried, and the pycnometer filled with water is weighed (m₂). The mass of the water is m₂ - m₁.

-

The volume of the pycnometer (V) is calculated using the known density of water at that temperature.

-

The process is repeated using methyl formate. The pycnometer is filled with methyl formate, brought to the target temperature, and weighed (m₃).

-

The mass of the methyl formate is m₃ - m₁.

-

The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V .

-

Viscosity Measurement (Capillary Viscometer)

Viscosity measures a fluid's resistance to flow. The Ostwald viscometer is a common device for this purpose.[16]

-

Apparatus: Ostwald viscometer, temperature-controlled bath, stopwatch, and pipette.

-

Protocol:

-

The viscometer is cleaned and dried. A precise volume of a reference liquid (e.g., water) is introduced into the larger bulb.

-

The viscometer is placed vertically in a thermostat bath to reach thermal equilibrium.

-

The liquid is drawn by suction up through the capillary tube into the upper bulb.

-

The liquid is allowed to flow back down, and the time (t₁) it takes for the meniscus to pass between two calibration marks is measured with a stopwatch.

-

The procedure is repeated with methyl formate, measuring the flow time (t₂).

-

The viscosity of methyl formate (η₂) is calculated relative to the reference liquid (η₁) using the equation: η₂ = (ρ₂ * t₂) / (ρ₁ * t₁) * η₁ , where ρ₁ and ρ₂ are the densities of the reference liquid and methyl formate, respectively.[17]

-

Surface Tension Measurement (Stalagmometric Method)

This method relates surface tension to the weight or number of drops falling from a capillary tube.[18]

-

Apparatus: Stalagmometer (a capillary tube with a polished tip and a bulb), weighing bottle, and analytical balance.[16]

-

Protocol (Drop-Weight Method):

-

The stalagmometer is cleaned and mounted vertically.

-

It is filled with a reference liquid (e.g., water), and a set number of drops (e.g., 20) are collected in a pre-weighed bottle.[18] The total mass is recorded to find the average mass per drop (m₁).

-

The process is repeated with methyl formate to find the average mass of its drop (m₂).

-

The surface tension of methyl formate (γ₂) is calculated using the formula: γ₂ = (m₂ / m₁) * γ₁ , where γ₁ is the known surface tension of the reference liquid.[18]

-

Visualized Workflows and Relationships

To clarify the processes and interdependencies of these physical properties, the following diagrams are provided.

Experimental Workflow for Property Determination

The following workflow outlines the general steps involved in the experimental measurement of a physical property like density or viscosity.

Caption: General workflow for physical property measurement.

Influence of Temperature on Physical Properties

Temperature is a critical factor that influences the physical properties of methyl formate. The diagram below illustrates these fundamental relationships.

Caption: Relationship between temperature and key physical properties.

References

- 1. Methyl formate - Wikipedia [en.wikipedia.org]

- 2. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. ICSC 0664 - METHYL FORMATE [inchem.org]

- 5. Methyl formate | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Methyl formate | 107-31-3 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Page loading... [guidechem.com]

- 10. Methyl formate CAS#: 107-31-3 [m.chemicalbook.com]

- 11. methyl formate [stenutz.eu]

- 12. Methyl formate [webbook.nist.gov]

- 13. METHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. gazi.edu.tr [gazi.edu.tr]

- 18. fpharm.uniba.sk [fpharm.uniba.sk]

Interstellar Genesis of Methyl Formate: A Technical Guide on its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl formate (HCOOCH₃), the simplest ester, is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. Its detection in various interstellar environments, from the cold, dense cores of molecular clouds to the hot, irradiated regions around protostars, provides a crucial window into the complex chemical processes that precede the formation of stars and planetary systems. This technical guide synthesizes the current understanding of the natural occurrence of methyl formate in interstellar space, detailing its detection, formation pathways, and observed abundances. It aims to provide a comprehensive resource for researchers in astrochemistry, as well as professionals in drug development and related fields who may draw parallels between interstellar chemical synthesis and laboratory organic chemistry.

Introduction

The interstellar medium (ISM) is a vast and chemically diverse environment where a rich tapestry of molecules, ranging from simple diatomics to complex organic molecules (COMs), is synthesized.[1] Methyl formate, a key COM, was first detected in the star-forming region Sagittarius B2 (Sgr B2) in 1975.[1] Its presence, often in high abundance, challenges purely gas-phase chemical models and points to the critical role of grain-surface chemistry in the formation of complex organics.[1][2] Understanding the formation and distribution of methyl formate and its isomers, such as glycolaldehyde and acetic acid, is fundamental to unraveling the chemical evolution of the ISM and the potential origins of prebiotic molecules.[1][3]

Detection of Interstellar Methyl Formate

The identification and quantification of methyl formate in the ISM are primarily achieved through rotational spectroscopy.[4][5] As a molecule with a permanent dipole moment, methyl formate possesses a distinct rotational spectrum, with transitions occurring at millimeter and submillimeter wavelengths.[4] These spectral "fingerprints" are observed using ground-based radio telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30m telescope.[6][7]

Observational Environments

Methyl formate is ubiquitously found in a variety of interstellar environments, indicating its formation across a range of physical conditions:

-

Hot Molecular Cores (HMCs): These are dense (10⁶–10⁸ cm⁻³), warm (T > 100 K) regions surrounding newly formed massive stars.[8] The high temperatures in HMCs cause the sublimation of ice mantles from dust grains, releasing complex molecules like methyl formate into the gas phase where they are detected.[2] Notable HMCs with methyl formate detections include Sgr B2(N), the Orion Kleinmann-Low nebula, and IRAS 16293−2422.[1]

-

Hot Corinos: These are the low-mass star equivalents of hot cores, exhibiting similar chemical richness but on a smaller scale.[9]

-

Cold, Dense Clouds: The detection of methyl formate in cold (∼10 K) environments like the starless core TMC-1 suggests that its formation can also occur at low temperatures, likely on the surfaces of dust grains.[10]

-

Extragalactic Regions: For the first time, methyl formate has been detected outside the Milky Way, in the Large Magellanic Cloud (LMC), a nearby dwarf galaxy.[6][11] This discovery in a low-metallicity environment has significant implications for understanding organic chemistry in the early universe.[6]

Quantitative Abundances

The abundance of methyl formate is typically reported as a column density (N), representing the number of molecules per unit area along the line of sight, or as a fractional abundance relative to molecular hydrogen (H₂). These values vary significantly depending on the specific interstellar source.

| Interstellar Source | Type | Column Density (cm⁻²) | Fractional Abundance (relative to H₂) | Reference |

| Orion Hot Core | Hot Core | 9.4 × 10¹⁵ | - | [1] |

| G31.41+0.31 | Hot Core | 3.4 × 10¹⁸ | - | [1] |

| IRAS 18566+0408 | Hot Core | (4.1 ± 0.1) × 10¹⁵ | 3.90 × 10⁻⁹ | [12] |

| TMC-1 | Cold Core | ~10¹² | - | [10] |

| Sgr B2(N) | Hot Core | - | 1.9 × 10⁻⁸ | [13] |

| G+0.693-0.027 | Molecular Cloud | - | ~6 × 10⁻¹¹ (trans-isomer) | [14] |

| L1157-B1 | Protostellar Shock | - | ~8 × 10⁻¹⁰ (trans-isomer) | [14] |

Formation Pathways

The formation of methyl formate in the interstellar medium is a topic of active research, with evidence pointing to contributions from both gas-phase and grain-surface chemistry.[15] It is now widely believed that a combination of these processes, particularly during the warm-up phase of star formation, is responsible for the observed abundances.[2][16]

Grain-Surface Chemistry

The prevailing theory suggests that methyl formate is primarily synthesized on the icy mantles of interstellar dust grains.[1][17] These icy surfaces act as catalytic sites where adsorbed species can react.

-

Radical-Radical Recombination: The most widely accepted grain-surface formation route involves the reaction between the methoxy radical (CH₃O) and the formyl radical (HCO).[3] Both radicals are thought to be formed from the photodissociation of methanol (CH₃OH) and formaldehyde (H₂CO), respectively, which are abundant in interstellar ices.[15]

-

Cosmic Ray Irradiation: Laboratory experiments have demonstrated that the irradiation of ice mixtures containing carbon monoxide (CO) and methanol (CH₃OH) with high-energy protons (simulating cosmic rays) can efficiently produce methyl formate.[1][17]

Gas-Phase Chemistry

While grain-surface reactions are considered dominant, gas-phase reactions also contribute to the methyl formate abundance, particularly in warmer regions where molecules have desorbed from the grains.[15]

-

Ion-Molecule Reactions: Several gas-phase pathways have been proposed, often involving protonated species. For instance, the reaction between protonated methanol (CH₃OH₂⁺) and formic acid (HCOOH) has been investigated as a potential source of protonated methyl formate, which can then form methyl formate upon dissociative recombination with an electron.[15][18][19] However, the efficiency of some of these proposed gas-phase reactions has been questioned by laboratory studies.[2][16]

Experimental Protocols

Observational Methodology: Rotational Spectroscopy

The detection of methyl formate in interstellar space relies on the principles of rotational spectroscopy.

-

Telescope Observation: A radio telescope, such as ALMA, is pointed towards a target region in the interstellar medium.[6]

-

Signal Reception: The telescope's receivers collect the incoming millimeter and submillimeter wavelength radiation.

-

Spectral Analysis: The received signal is processed by a spectrometer to produce a spectrum, which is a plot of intensity versus frequency.

-

Line Identification: The observed spectral lines are compared with laboratory-measured frequencies of rotational transitions of known molecules.[4] The unique rotational constants of methyl formate allow for its unambiguous identification.[5]

-

Column Density and Abundance Calculation: By analyzing the intensity and shape of the identified spectral lines, and assuming local thermodynamic equilibrium (LTE) or employing more sophisticated models, astronomers can derive physical parameters such as the rotational temperature, column density, and fractional abundance of the molecule.[12]

Laboratory Methodology: Ice Irradiation Experiments

Laboratory experiments are crucial for validating proposed formation mechanisms.

-

High-Vacuum Chamber: A high-vacuum chamber is cooled to cryogenic temperatures (typically 10-20 K) to simulate the conditions of interstellar space.

-

Ice Deposition: A mixture of relevant molecules in the gas phase (e.g., CO and CH₃OH) is deposited onto a cold substrate (e.g., a CsI window) to form an ice analog of an interstellar grain mantle.

-

Irradiation: The ice sample is irradiated with a source of energy, such as a proton beam to simulate cosmic rays or a UV lamp to simulate stellar radiation.[17]

-

In-situ Analysis: The chemical changes in the ice are monitored in-situ using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[20] The appearance of new absorption bands corresponding to the vibrational modes of methyl formate confirms its formation.

-

Temperature Programmed Desorption (TPD): After irradiation, the sample is slowly heated, and the desorbing molecules are detected by a mass spectrometer. This technique helps to identify the products and determine their desorption temperatures, which can be compared to astronomical observations.

Signaling Pathways and Experimental Workflows

References

- 1. academic.oup.com [academic.oup.com]

- 2. Formation of methyl formate and other organic species in the warm-up phase of hot molecular cores | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. macau.uni-kiel.de [macau.uni-kiel.de]

- 6. aasnova.org [aasnova.org]

- 7. ALMA-IMF - XI. The sample of hot core candidates: A rich population of young high-mass protostars unveiled by the emission of methyl formate | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. aanda.org [aanda.org]

- 9. researchgate.net [researchgate.net]

- 10. Methyl Formate Synthesis Pathways at Various Star Formation Stages - ProQuest [proquest.com]

- 11. ALMA Detects Complex Organic Molecules in Large Magellanic Cloud | Astronomy | Sci-News.com [sci.news]

- 12. [2105.01421] First detection of methyl formate in the hot molecular core IRAS 18566+0408 [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. [2503.23045] Conformational isomerism of methyl formate: new detections of the higher-energy trans conformer and theoretical insights [arxiv.org]

- 15. scispace.com [scispace.com]

- 16. [astro-ph/0607560] Formation of methyl formate and other organic species in the warm-up phase of hot molecular cores [arxiv.org]

- 17. Formation of methyl formate after cosmic ion irradiation of icy grain mantles | Astronomy & Astrophysics (A&A) [aanda.org]

- 18. A GAS-PHASE FORMATION ROUTE TO INTERSTELLAR TRANS-METHYL FORMATE (Journal Article) | OSTI.GOV [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. Infrared spectra of complex organic molecules in astronomically relevant ice matrices - III. Methyl formate and its tentative solid-state detection | Astronomy & Astrophysics (A&A) [aanda.org]

Solubility of Methyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of methyl formate in various solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for laboratory professionals requiring precise information on the solubility of this versatile ester.

Quantitative Solubility of Methyl Formate

The solubility of methyl formate is a critical parameter in its various applications, including its use as a solvent, in chemical synthesis, and in formulation development. The following tables summarize the available quantitative and qualitative solubility data in aqueous and organic solvents.

Solubility in Water

Methyl formate exhibits moderate solubility in water. This is attributed to its ability to act as a hydrogen bond acceptor via its carbonyl and ester oxygen atoms. However, it is important to note that methyl formate slowly hydrolyzes in water to form formic acid and methanol.[1][2]

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 30 | [3] |

| 25 | 23 | [4] |

Solubility in Organic Solvents

Methyl formate demonstrates high solubility in a range of common organic solvents. For several solvents, it is considered miscible, meaning it is soluble in all proportions.

| Solvent | Solubility | Reference |

| Methanol | Miscible | [5] |

| Ethanol | Miscible | [4][5] |

| Diethyl Ether | Miscible | |

| Acetone | Miscible | |

| Chloroform | Soluble | [1][4][5] |

| Ethyl Acetate | Soluble |

Experimental Protocols for Solubility Determination

The determination of the solubility of a volatile liquid like methyl formate requires precise and well-controlled experimental procedures. Below is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a liquid in a liquid.

Gravimetric Method for Liquid-Liquid Solubility Determination

This protocol outlines the steps to determine the concentration of a solute (methyl formate) in a saturated solution with a given solvent at a specific temperature.

2.1.1. Materials and Apparatus

-

Methyl formate (high purity)

-

Solvent of interest (high purity)

-

Thermostatic water bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass-stoppered flasks or vials

-

Calibrated volumetric pipettes and flasks

-

Syringes and needles

-

Drying oven

-

Desiccator

2.1.2. Procedure

-

Temperature Control: Set the thermostatic water bath or incubator to the desired experimental temperature. Allow the system to equilibrate.

-

Sample Preparation: In a series of glass-stoppered flasks, prepare mixtures of methyl formate and the chosen solvent in varying proportions. Ensure a slight excess of the solute (methyl formate) is added to one of the flasks to ensure a saturated solution is formed.

-

Equilibration: Tightly seal the flasks and place them in the temperature-controlled environment. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle, continuous stirring or periodic vigorous shaking is recommended.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. For systems where methyl formate is the solute, it will typically be the upper phase if the solvent is denser.

-

Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the saturated solvent phase using a calibrated pipette or syringe. To avoid contamination from the solute phase, the tip of the pipette or needle should be positioned well within the solvent layer.

-

Weighing: Transfer the collected sample into a pre-weighed, dry, and clean vial or evaporating dish. Immediately seal the container to prevent evaporation of the volatile components. Record the total mass of the container and the sample.

-

Solvent Evaporation: If the solvent is more volatile than methyl formate, carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) at a controlled temperature slightly above the solvent's boiling point but below that of methyl formate. If methyl formate is more volatile, this method is not suitable, and an alternative analytical technique like gas chromatography would be required to determine the composition of the saturated phase.

-

Drying and Final Weighing: Once the solvent has been removed, place the container with the remaining methyl formate in a drying oven at a temperature that will not cause significant evaporation of the methyl formate but will remove any residual solvent. Cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility of methyl formate in the solvent is calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of methyl formate / Mass of solvent) x 100

Where:

-

Mass of methyl formate = Final mass of the container with residue - Mass of the empty container

-

Mass of solvent = (Initial total mass of container and sample - Mass of the empty container) - Mass of methyl formate

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of methyl formate in a solvent.

Caption: Workflow for Gravimetric Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Methyl Formate as a Fumigant

Introduction

Methyl formate (HCOOCH₃), the methyl ester of formic acid, is a colorless, volatile liquid with a characteristic ethereal odor.[1][2] It has emerged as a significant fumigant in agriculture for the control of insect pests in stored products such as grains, fruits, and vegetables.[3] Its utility stems from its rapid action, low residue potential, and favorable environmental profile, presenting it as a viable alternative to traditional fumigants like methyl bromide, which is being phased out due to its ozone-depleting properties.[4][5] Methyl formate acts by penetrating the respiratory system of insects and disrupting their metabolic processes.[3] It is often used in combination with carbon dioxide (CO₂) to mitigate its flammability and enhance its insecticidal efficacy.[6]

Application Notes

Mechanism of Action

The primary mode of action for methyl formate is through the inhibition of key metabolic pathways. Upon inhalation, the fumigant is hydrolyzed within the insect's body into formic acid and methanol.[1] This hydrolysis leads to metabolic disruption and eventual mortality. While the precise signaling pathways are a subject of ongoing research, the general mechanism involves interference with cellular respiration.

Below is a simplified diagram illustrating the proposed mechanism of action.

Spectrum of Activity and Efficacy

Methyl formate and its close analogue, ethyl formate, have demonstrated high efficacy against a broad range of stored-product pests. Efficacy is dependent on concentration, exposure time, temperature, and the target pest's life stage. The combination with CO₂ often has a synergistic effect, enhancing insect mortality.[6]

Safety and Handling

Methyl formate is highly flammable and has a low flash point.[3] It is an irritant to the eyes and respiratory tract, and prolonged inhalation can lead to narcosis and central nervous system effects.[3] Therefore, strict safety protocols must be followed.

-

Ventilation: Ensure adequate ventilation in areas where methyl formate is handled.

-

Personal Protective Equipment (PPE): Use appropriate PPE, including respiratory protection, safety goggles, and chemical-resistant gloves.

-

Ignition Sources: Eliminate all potential ignition sources from the fumigation and storage areas.

-

Formulation with CO₂: Using formulations that include CO₂ is recommended to reduce flammability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies. Note that much of the recent research has focused on ethyl formate (EF), a structurally similar compound with a comparable mode of action. Data for EF is included here to provide a broader context for formate ester fumigants.

Table 1: Efficacy of Formate Fumigants Against Various Agricultural Pests

| Target Pest | Commodity | Fumigant/Formulation | Concentration (g/m³) | Temp. (°C) | Exposure Time | Mortality (%) |

|---|---|---|---|---|---|---|

| Sitophilus oryzae (Rice weevil) | Wheat | 95% EF + 5% MITC¹ | 80 | - | 5 days | 99.4 |

| Rhyzopertha dominica (Lesser grain borer) | Wheat | 95% EF + 5% MITC¹ | 80 | - | 5 days | 100 |

| Tribolium castaneum (Red flour beetle) | Wheat | 95% EF + 5% MITC¹ | 80 | - | 5 days | 100 |

| Mixed-stage cultures of S. oryzae, R. dominica, T. castaneum | - | EF + 5% CO₂ | 12.5 | - | - | 99.5 - 100 |

| Achatina fulica (Giant African snail) | Orchids | Ethyl Formate | 35 | 15 | 4 hours | 100 |

| Lycoriella mali (Fungus gnat) | Orchids | Ethyl Formate | 35 | 15 | 4 hours | 100 |

¹MITC: Methyl isothiocyanate

Table 2: Recommended Application Parameters for Ethyl Formate

| Commodity | Application Scenario | Concentration (g/m³) | Temperature (°C) | Exposure Time | Notes |

|---|---|---|---|---|---|

| Stored Grains (e.g., Rice, Wheat) | Bulk fumigation in sealed silo | 60 - 80 | 10 - 25 | 2 - 5 days | Efficacy is higher at warmer temperatures.[7][8] Recirculation is recommended for even distribution.[8] |

| Fresh Produce (e.g., Orchids) | Quarantine treatment | 35 | >15 | 4 hours | A potential alternative to methyl bromide for phytosanitary treatment.[9][10] |

| Dried Fruit | Disinfestation | 70 | Ambient | 24 hours | Historically used for dried fruit disinfestation.[4] |

Table 3: Residue Levels of Ethyl Formate in Fumigated Commodities

| Commodity | Application Rate (g/m³) | Temp. (°C) | Residue Level (mg/kg) | Time of Measurement |

|---|---|---|---|---|

| Paddy Rice | 60 | 10 | 11.4 | Immediately after airing |

| Rice Flour | 60 | 10 | 5.9 | Immediately after airing |

| Rice Products | 60 | 25 | Indistinguishable from background | After airing |

| Wheat | 80 | - | < 0.2 | After 5-day fumigation and airing |

Data compiled from references[7][8].

Experimental Protocols

Protocol 1: General Workflow for Fumigation of Agricultural Products

This protocol outlines the key steps for conducting a fumigation trial, from preparation to post-treatment analysis.

Methodology:

-

Chamber Preparation:

-

Select a gas-tight fumigation chamber or silo.[11]

-

Test the seal of the chamber to ensure it can maintain pressure.

-

Place the agricultural commodity inside, ensuring proper loading to allow for gas circulation.

-

If applicable, introduce cages containing test insects at various locations within the commodity.

-

-

Fumigant Calculation and Application:

-

Calculate the required volume of liquid methyl formate based on the chamber volume and target concentration (g/m³).

-

Apply the fumigant. For liquid formulations, this can be done by spraying over the commodity surface.[5] For gaseous application, a vaporizer is used.[12]

-

If using a recirculation system, activate it to ensure uniform distribution of the gas.[8]

-

-

Monitoring:

-

During the exposure period, monitor the gas concentration within the chamber at regular intervals using a gas chromatograph or appropriate gas sensor.

-

Record temperature and humidity throughout the fumigation.

-

-

Aeration:

-

After the required exposure time, begin the aeration process by opening vents and using fans to exhaust the fumigant.

-

Continuously monitor the fumigant concentration until it falls below the threshold limit value (TLV) for safe worker entry.

-

-

Efficacy and Residue Assessment:

-

Remove the insect cages and assess mortality rates.

-

Inspect the commodity for any signs of damage or phytotoxicity.

-

Collect representative samples of the commodity for residue analysis as described in Protocol 2.

-

Protocol 2: Residue Analysis via Headspace Gas Chromatography (GC)

This protocol describes a method for determining methyl formate residues in agricultural products.

Materials:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID).[13]

-

Headspace autosampler.

-

Chromatography column suitable for volatile compounds (e.g., AT-WAX or DB-FFAP).[7]

-

Sealed headspace vials (e.g., 20 mL).

-

Analytical balance, vortex mixer, and centrifuge.

-

Methyl formate standard, analytical grade.

-

Extraction solvent (e.g., ammonium nitrate solution or methanol).[7][14]

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize a representative sample of the fumigated commodity.

-

Weigh a precise amount (e.g., 5 g) of the homogenized sample into a headspace vial.

-

Add a known volume of the extraction solution (e.g., 5 mL of ammonium nitrate solution).[7]

-

Immediately seal the vial with a septum cap.

-

Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.

-

-

Standard Curve Preparation:

-

Prepare a series of calibration standards by spiking untreated (control) samples with known concentrations of methyl formate.

-

Process these standards in the same manner as the fumigated samples.

-

-

Headspace GC-FID Analysis:

-

Place the sealed vials (samples and standards) into the headspace autosampler.

-

Equilibrate the vials at a specific temperature and time to allow the volatile methyl formate to partition into the headspace (e.g., 70-80°C for 30 minutes).[7][15]

-

The autosampler will then inject a specific volume of the headspace gas into the GC.

-

Typical GC Conditions:

-

Injector Temperature: 150-200°C

-

Oven Program: Start at a low temperature (e.g., 40-70°C), hold for a few minutes, then ramp up to a higher temperature to elute all compounds.[7]

-

Detector Temperature (FID): 250-300°C

-

Carrier Gas: Helium or Nitrogen.

-

-

-

Quantification:

-

Identify the methyl formate peak in the chromatogram based on its retention time, confirmed by running a pure standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Calculate the concentration of methyl formate in the fumigated samples by comparing their peak areas to the calibration curve. The result is typically expressed in mg/kg.

-

References

- 1. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl formate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. caf.phtcenter.com [caf.phtcenter.com]

- 5. storedgrain.com.au [storedgrain.com.au]

- 6. entsocnsw.org.au [entsocnsw.org.au]

- 7. ftic.co.il [ftic.co.il]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Manual of fumigation for insect control - Fumigation of grain in bulk (cont.) [fao.org]

- 12. [PDF] Ethyl formate fumigation an overview update | Semantic Scholar [semanticscholar.org]

- 13. osha.gov [osha.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Methylation Reactions Using Methyl Formate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl formate as a reagent in methylation and formylation reactions. While a versatile and greener alternative for N-alkylation of amines, its application for O-methylation of phenols or methylation of carboxylic acids is not widely documented in scientific literature. This document details established protocols for N-formylation and subsequent N-methylation of amines, alongside a discussion of alternative methods for other functional groups.

N-Formylation and N-Methylation of Amines

Methyl formate is a highly effective reagent for the formylation of primary and secondary amines. The resulting formamides can then be reduced to yield N-methylated amines. This two-step process offers a controlled method for mono-methylation.

Logical Workflow for N-Methylation via Formylation

Caption: General workflow for the N-methylation of amines using methyl formate.

Experimental Protocols

Protocol 1: Catalytic N-Formylation of Amines with Methyl Formate

This protocol describes the formylation of amines using methyl formate in the presence of a guanidine catalyst.[1][2][3]

Materials:

-

Amine (e.g., morpholine, tert-butylamine)

-

Methyl formate

-

1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or other bicyclic guanidine catalyst

-

Solvent (optional, reactions can often be run neat)

Procedure:

-

To a round-bottom flask, add the amine (1.0 eq).

-

Add the bicyclic guanidine catalyst (e.g., TBD, 1-5 mol%).

-

Add methyl formate (1.0-1.5 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the product formamide can be isolated by removing the catalyst and any excess reagents. Purification can be achieved by distillation or chromatography.

Protocol 2: Industrial Synthesis of N-Methylformamide

This protocol outlines a continuous two-step process for the industrial production of N-methylformamide.[1][4][5][6][7]

Step 1: Synthesis of Methyl Formate

-

Methanol is vaporized and passed through a dehydrogenation reactor.

-

The reaction is carried out at a temperature of 150-350°C and a pressure of 0-0.2 MPa over a composite oxide catalyst.[7]

-

The resulting methyl formate is purified by distillation.

Step 2: Synthesis of N-Methylformamide

-

The purified methyl formate is reacted with anhydrous methylamine in an amination reactor.[4][5][6][7]

-

The reaction is typically conducted at a temperature of 20-60°C and a pressure of 0.1-0.6 MPa.[1]

-

The molar ratio of methyl formate to methylamine is maintained at approximately 1.02-1.15:1.[1]

-

The resulting N-methylformamide is purified by distillation to a purity of >99.5%.[1]

Quantitative Data for N-Formylation and N-Methylation

| Amine Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

| Methylamine | Methyl Formate | 20-60°C, 0.1-0.6 MPa | N-Methylformamide | >99 (selectivity) | [1] |

| Morpholine | Methyl Formate / TBD | Room Temperature | N-Formylmorpholine | High | [3] |

| tert-Butylamine | Methyl Formate / TBD | Room Temperature | N-Formyl-tert-butylamine | High | [3] |

| Primary Anilines | Acetic Formic Anhydride | -20°C | N-Formylanilines | 97-100 | [3] |

O-Methylation of Phenols

The use of methyl formate for the direct O-methylation of phenols is not well-documented in the reviewed literature. The common methods for this transformation involve other methylating agents.

Signaling Pathway for Alternative O-Methylation

Caption: General pathway for O-methylation of phenols using alternative reagents.

A common and greener alternative to traditional hazardous methylating agents like dimethyl sulfate is dimethyl carbonate (DMC). The reaction is typically base-catalyzed.

Methylation of Carboxylic Acids

Similar to O-methylation, the direct methylation of carboxylic acids to form methyl esters using methyl formate is not a standard or widely reported procedure. The classical method for this conversion is the Fischer esterification, which utilizes an alcohol (in this case, methanol) and a strong acid catalyst.

Experimental Workflow for Fischer Esterification

Caption: Workflow for the Fischer esterification of carboxylic acids.

Protocol 3: Fischer Esterification of Benzoic Acid

This is a general protocol for the synthesis of methyl benzoate from benzoic acid and methanol.[8][9][10][11][12]

Materials:

-

Benzoic acid

-

Methanol (in excess)

-

Concentrated sulfuric acid

-

Dichloromethane

-

0.6 M Aqueous sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask, combine benzoic acid (e.g., 6.1 g) and methanol (e.g., 20 mL).[9]

-

Carefully add concentrated sulfuric acid (e.g., 2 mL) to the mixture.[9]

-

Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.[9][10]

-

After cooling, transfer the solution to a separatory funnel containing water (e.g., 50 mL).

-

Extract the product with dichloromethane (e.g., 40 mL).[9]

-

Wash the organic layer sequentially with water and 0.6 M sodium bicarbonate solution.

-

Dry the organic layer with anhydrous calcium chloride.

-

Isolate the methyl benzoate by distillation.

Note on Green Chemistry Alternatives: For the methylation of carboxylic acids, dimethyl carbonate (DMC) has emerged as a non-toxic and green methylating reagent.[13] Base-catalyzed methyl transfer from DMC to carboxylic acids offers high selectivity for esterification under mild reaction conditions.[13]

Conclusion

Methyl formate is a valuable reagent for the N-formylation of amines, which can be a key step in a two-stage N-methylation process. This method is particularly useful for achieving controlled mono-methylation. However, for the O-methylation of phenols and the methylation of carboxylic acids, alternative reagents and protocols, such as those employing dimethyl carbonate or classical Fischer esterification, are more established and widely reported in the chemical literature. Researchers and drug development professionals should consider the specific functional group to be methylated when selecting the appropriate reagent and reaction conditions.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]

- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. One Part of Chemistry: Esterification: Methyl benzoate [1chemistry.blogspot.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. homework.study.com [homework.study.com]

- 13. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]

Methyl Formate: A Versatile Solvent for Industrial Processes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl formate (HCOOCH₃), the methyl ester of formic acid, is a colorless, volatile liquid with a characteristic ethereal odor.[1] Its unique combination of physical and chemical properties makes it a highly effective and versatile solvent for a wide range of industrial applications, including in the manufacturing of coatings, adhesives, and pharmaceuticals, and as a blowing agent for foams.[2][3] This document provides detailed application notes, experimental protocols, and safety information for the use of methyl formate in industrial processes.

Properties of Methyl Formate

Methyl formate's utility as a solvent is underpinned by its physical and chemical characteristics. It is a low-boiling-point solvent that evaporates quickly, a desirable trait in applications like spray coatings and fast-drying inks.[4][5] Its moderate polarity allows it to dissolve a variety of organic compounds.[4]

Table 1: Physical and Chemical Properties of Methyl Formate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₂H₄O₂ | [6] |

| Molecular Weight | 60.05 g/mol | [7][8] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Pleasant, ethereal | [1][4] |

| Boiling Point | 32 °C (90 °F; 305 K) | [6] |

| Melting Point | -100 °C (-148 °F; 173 K) | [6] |

| Density | 0.9780 g/cm³ | [4] |

| Flash Point | -19 °C (-2 °F) | [9] |

| Vapor Pressure | 634 hPa (476 mmHg) at 20°C | [6] |

| Water Solubility | 30 g/100 mL at 20 °C | [10] |

| Miscibility | Miscible with most organic solvents like ether and alcohol. |[4][5] |

Industrial Applications and Solubility Data

Methyl formate's solvency extends to a variety of polymers and resins, making it a valuable component in numerous industrial formulations.

Coatings, Adhesives, and Inks

Methyl formate is an excellent solvent for many resins used in the coatings, adhesives, and ink industries. Its fast evaporation rate is particularly advantageous for applications requiring quick drying times.

Table 2: Solubility of Common Resins in Methyl Formate

| Resin Type | Solubility | Notes | Reference(s) |

|---|---|---|---|

| Acrylic Resins | Soluble | The dissolving power is influenced by the resin's solid content and temperature. | [11] |

| Cellulose Acetate | Soluble | Used as a solvent for cellulose acetate. | [12] |

| Epoxy Resins | Limited information available; generally, solubility is dependent on the specific resin and curing agent. | Further testing is recommended for specific formulations. | [13][14] |

| Polyurethane Prepolymers | Soluble | Used as a solvent in the production of polyurethane lacquers. |[3] |

Pharmaceutical Synthesis

In the pharmaceutical industry, methyl formate serves as a reagent and solvent in the synthesis of various active pharmaceutical ingredients (APIs).[3] It is a key component in formylation reactions, where a formyl group (-CHO) is introduced into a molecule.

Blowing Agent for Foams

Methyl formate is utilized as a blowing agent in the production of polyurethane and other foams.[3][15] Its low boiling point and high vapor pressure contribute to the expansion of the polymer matrix, creating the foam structure.

Experimental Protocols

The following protocols provide a general framework for the use of methyl formate in specific applications. Researchers should adapt these protocols based on their specific materials and desired outcomes.

Protocol: General Paint Formulation using Methyl Formate

This protocol outlines the basic steps for creating a solvent-based paint using methyl formate.

Materials:

-

Resin (e.g., acrylic, alkyd)

-

Pigment

-

Methyl Formate (solvent)

-

Additives (e.g., dispersants, thickeners, flow control agents)

-

High-speed disperser

-

Mixing vessel

Procedure:

-

Resin Dissolution: In the mixing vessel, slowly add the resin to the methyl formate while stirring. Continue mixing until the resin is completely dissolved. The viscosity of the solution can be adjusted by the amount of solvent.

-

Pigment Dispersion: Add the pigment to the resin solution. Increase the speed of the disperser to ensure proper wetting and deagglomeration of the pigment particles. This step is critical for achieving the desired color and opacity.

-

Addition of Additives: Once the pigment is fully dispersed, reduce the mixing speed and add the other formulation additives as required.

-

Final Adjustment: After all components are added, adjust the viscosity and solids content with additional methyl formate or resin as needed to meet the final product specifications.

-

Quality Control: Test the final paint for properties such as viscosity, color, gloss, and drying time.

Caption: Simplified reaction pathway for the synthesis of N-Formylmorpholine.

Safety, Handling, and Storage

Methyl formate is a highly flammable liquid and vapor, and it can be harmful if inhaled or swallowed. [7][9][16]Proper safety precautions are essential when handling this solvent.

Table 3: Safety and Handling of Methyl Formate

| Aspect | Guideline | Reference(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. | [16][17] |

| Handling | Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. | [9][18] |

| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. | [9][16][19] |

| Spills | In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal. | [9][18] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention for all routes of exposure. | [7][9]|

Experimental Workflow for Safe Handling of Methyl Formate

Caption: A typical workflow for the safe handling of methyl formate in a laboratory setting.

Conclusion

Methyl formate is a valuable solvent with a broad range of applications in industrial processes. Its fast evaporation rate, good solvency for many organic materials, and utility in chemical synthesis make it a versatile choice for researchers, scientists, and drug development professionals. However, its high flammability and potential health hazards necessitate strict adherence to safety protocols. By understanding its properties and following proper handling procedures, methyl formate can be used safely and effectively in a variety of industrial and research settings.

References

- 1. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. canyoncomponents.com [canyoncomponents.com]

- 3. Methyl formate - Choice Org [choiceorg.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chinaamines.com [chinaamines.com]

- 6. Methyl formate - Wikipedia [en.wikipedia.org]

- 7. lobachemie.com [lobachemie.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. grokipedia.com [grokipedia.com]

- 11. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]

- 12. Methyl formate | 107-31-3 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ulprospector.com [ulprospector.com]

- 16. nbinno.com [nbinno.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. nj.gov [nj.gov]

- 19. chemos.de [chemos.de]

Application Notes and Protocols for the Analysis of Methyl Formate Purity by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formate (C₂H₄O₂) is a crucial compound in various industrial and pharmaceutical applications, serving as a solvent, fumigant, and a key intermediate in organic synthesis.[1] Ensuring the purity of methyl formate is critical for process efficiency, product quality, and safety. Gas chromatography (GC) is a powerful and widely used analytical technique for assessing the purity of volatile compounds like methyl formate. This document provides detailed application notes and protocols for the analysis of methyl formate purity using GC, targeting researchers, scientists, and professionals in drug development. The methods described herein are based on established practices and aim to provide a comprehensive guide for accurate and reliable purity assessment.

Analytical Approaches

The choice of the analytical method primarily depends on the sample matrix and the expected impurities. Two primary GC techniques are suitable for analyzing methyl formate:

-

Direct Liquid Injection (DLI) GC-FID: This is a straightforward method for analyzing liquid samples of methyl formate. It is particularly useful for determining the percentage purity and quantifying less volatile impurities.

-

Headspace (HS) GC: This technique is advantageous when the sample matrix is complex or non-volatile, or when the target analytes are highly volatile. In the context of methyl formate, HS-GC is often employed for biological samples or when trace levels of volatile impurities need to be determined.

Data Presentation

The following tables summarize key quantitative data and chromatographic conditions for the analysis of methyl formate.

Table 1: GC Method Parameters for Methyl Formate Purity Analysis

| Parameter | Method 1: Direct Injection | Method 2: Headspace |

| Column | STABILWAX (60 m x 0.32 mm i.d., 1.0 µm df)[1] | Hallcomid-Carbowax packed column[2][3][4] |

| Injector Temperature | 150 °C[1] | Not specified |

| Detector | Flame Ionization Detector (FID)[1] | Flame Ionization Detector (FID)[2][3][4] |

| Detector Temperature | 200 °C[1] | Not specified |

| Oven Temperature Program | 50 °C (hold 5 min), then 10 °C/min to 190 °C (hold 2 min)[1] | Isothermal at 35 °C[2][3][4] |

| Carrier Gas | Hydrogen[1] | Not specified |

| Column Flow Rate | 2.0 mL/min[1] | Not specified |

| Injection Volume | 1 µL[1] | 0.5 mL (headspace)[2][3][4] |

| Split Ratio | 2.7:1[1] | Not specified |

Table 2: Quantitative Performance Data

| Analyte | Method | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Methyl Formate | Direct Injection | 5.4[1] | 3.16 ng/injection[1] | 4 µ g/media |

| Methyl Formate | Headspace | Not specified | 2.5 mg/dL[2][3][4] | Not specified |

| Methanol | Direct Injection | 8.7[1] | Not specified | Not specified |

| Dimethylformamide (Solvent) | Direct Injection | 18.9[1] | Not specified | Not specified |

Experimental Protocols

Protocol 1: Purity Assay of Liquid Methyl Formate by Direct Injection GC-FID

This protocol is adapted from the OSHA Method PV2041 and is suitable for determining the purity of a neat or dissolved methyl formate sample.[1]

1. Materials and Reagents:

-

Methyl formate standard (≥99.5% purity)

-

Methanol (GC grade)

-

Dimethylformamide (DMF, GC grade)

-

Sample of methyl formate to be analyzed

-

Volumetric flasks, pipettes, and syringes

2. Instrument and Conditions:

-